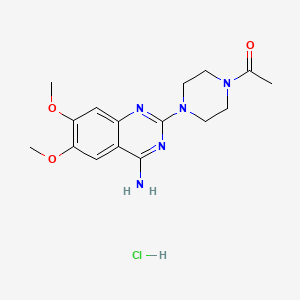

N-Descarbo(1,4-benzodioxine), N-Acetyl Doxazosin Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Descarbo(1,4-benzodioxine), N-Acetyl Doxazosin Hydrochloride is a chemical compound primarily used in scientific research. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is often utilized as a reference standard in synthetic chemistry and pharmaceutical testing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Descarbo(1,4-benzodioxine), N-Acetyl Doxazosin Hydrochloride involves multiple steps, including the formation of the benzodioxine ring and subsequent acetylation. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process often involves the use of large-scale reactors and continuous monitoring to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-Descarbo(1,4-benzodioxine), N-Acetyl Doxazosin Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives .

Scientific Research Applications

N-Descarbo(1,4-benzodioxine), N-Acetyl Doxazosin Hydrochloride is widely used in scientific research for various purposes:

Chemistry: It serves as a reference standard in synthetic chemistry and analytical studies.

Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

Medicine: It is utilized in pharmaceutical research to develop and test new drugs.

Industry: The compound is employed in the production of specialty chemicals and as an intermediate in chemical synthesis

Mechanism of Action

The mechanism of action of N-Descarbo(1,4-benzodioxine), N-Acetyl Doxazosin Hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Descarbo(1,4-benzodioxine), N-Acetyl Doxazosin Hydrochloride include:

- N-Descarbo(1,4-benzodioxine), N-Acetyl Doxazosin-d8 Hydrochloride

- N-Descarbo(1,4-benzodioxine), N-Acetyl Doxazosin-d4 Hydrochloride .

Uniqueness

What sets this compound apart from similar compounds is its specific chemical structure and the unique properties it imparts. This compound’s distinct reactivity and interaction with biological targets make it valuable for specialized research applications .

Biological Activity

N-Descarbo(1,4-benzodioxine), N-acetyl doxazosin hydrochloride is a derivative of doxazosin, a well-known alpha-adrenergic antagonist used primarily in the treatment of hypertension and benign prostatic hyperplasia (BPH). This compound retains the pharmacological properties of doxazosin while potentially enhancing its efficacy and reducing side effects. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a quinazoline core and a benzodioxane moiety. The structural modifications aim to enhance receptor selectivity and bioavailability.

- Chemical Formula : C13H16N2O3 · HCl

- Molecular Weight : 284.74 g/mol

N-Acetyl doxazosin acts primarily as a selective antagonist of the alpha-1 adrenergic receptors. By blocking these receptors, it leads to vasodilation and a subsequent decrease in blood pressure. Additionally, it relaxes smooth muscle in the prostate and bladder neck, improving urinary flow in patients with BPH.

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

- Antihypertensive Effects : Clinical studies have demonstrated that doxazosin effectively lowers blood pressure in hypertensive patients. A comparative study indicated that doxazosin produced favorable changes in lipid profiles while maintaining similar antihypertensive efficacy compared to hydrochlorothiazide .

- Management of BPH : Doxazosin has been shown to significantly improve lower urinary tract symptoms (LUTS) associated with BPH. In randomized controlled trials involving over 6000 men, doxazosin was found to reduce symptom scores effectively compared to placebo .

Clinical Studies

- Efficacy in Hypertension :

- Impact on BPH Symptoms :

Case Studies

- A case study reported that a low dose of doxazosin (1 mg/day) improved arterial stiffness and endothelial function without altering cardiac hemodynamics in elderly hypertensive patients .

Safety and Side Effects

Doxazosin is generally well-tolerated; however, common side effects include dizziness, fatigue, and hypotension. The incidence of these side effects appears to be dose-related . Long-term studies have suggested that the overall safety profile remains favorable compared to other antihypertensives.

Comparative Analysis

The following table summarizes key findings from studies comparing N-acetyl doxazosin with other treatments:

Properties

IUPAC Name |

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3.ClH/c1-10(22)20-4-6-21(7-5-20)16-18-12-9-14(24-3)13(23-2)8-11(12)15(17)19-16;/h8-9H,4-7H2,1-3H3,(H2,17,18,19);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFNLERNFVENIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.